Cas no 2248319-65-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2248319-65-3
- EN300-6520003
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate
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- Inchi: 1S/C21H15NO4/c1-12-7-10-15-14(11-12)9-8-13(2)18(15)21(25)26-22-19(23)16-5-3-4-6-17(16)20(22)24/h3-11H,1-2H3
- InChI Key: LTIVGHMAOBEEIH-UHFFFAOYSA-N
- SMILES: O(C(C1=C(C)C=CC2C=C(C)C=CC1=2)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 345.10010796g/mol
- Monoisotopic Mass: 345.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 579
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 63.7Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520003-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate |
2248319-65-3 | 0.05g |
$1152.0 | 2023-05-31 | ||
| Enamine | EN300-6520003-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate |
2248319-65-3 | 0.1g |
$1207.0 | 2023-05-31 | ||
| Enamine | EN300-6520003-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate |
2248319-65-3 | 0.25g |
$1262.0 | 2023-05-31 | ||
| Enamine | EN300-6520003-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate |
2248319-65-3 | 0.5g |
$1316.0 | 2023-05-31 | ||
| Enamine | EN300-6520003-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate |
2248319-65-3 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-6520003-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate |
2248319-65-3 | 2.5g |
$2688.0 | 2023-05-31 | ||
| Enamine | EN300-6520003-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate |
2248319-65-3 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-6520003-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate |
2248319-65-3 | 10g |
$5897.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate
Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate (CAS No. 2248319-65-3)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate (CAS No. 2248319-65-3) is a specialized organic molecule with a unique structural framework. Its chemical name highlights the presence of a 1,3-dioxo-isoindole moiety linked to a 2,6-dimethylnaphthalene carboxylate group. This combination of aromatic and heterocyclic components makes it a subject of interest in pharmaceutical and materials science research. The compound's CAS number 2248319-65-3 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature.
In recent years, the demand for novel organic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate has surged due to their potential applications in drug discovery and advanced materials. Researchers are particularly intrigued by its isoindole-1,3-dione core, which is known for its electron-accepting properties and role in photophysical studies. The 2,6-dimethylnaphthalene segment further enhances its stability and solubility, making it a versatile candidate for various industrial applications.
The synthesis of CAS 2248319-65-3 involves multi-step organic reactions, often starting from commercially available precursors like phthalic anhydride and 2,6-dimethylnaphthalene. Advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm its purity and structural integrity. These analytical methods are essential for ensuring the compound's suitability in high-value applications, such as organic electronics or bioconjugation.
One of the trending topics in the scientific community is the exploration of sustainable synthesis routes for complex molecules like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate. Green chemistry principles, including catalyst optimization and solvent reduction, are being applied to minimize environmental impact. This aligns with global efforts to reduce carbon footprints in chemical manufacturing, a topic frequently searched by professionals in the field.
Another area of interest is the compound's potential role in photodynamic therapy (PDT). The isoindole-1,3-dione group's ability to generate reactive oxygen species (ROS) under light exposure has sparked investigations into its use as a photosensitizer. This application is particularly relevant given the growing focus on non-invasive cancer treatments, a hot topic in medical research and public health discussions.
From a commercial perspective, CAS 2248319-65-3 is often categorized as a high-value fine chemical. Its niche applications in specialty polymers and functional coatings have attracted attention from industries seeking to enhance material performance. For instance, its incorporation into polyimide resins can improve thermal stability, a property highly valued in aerospace and electronics sectors.
In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2,6-dimethylnaphthalene-1-carboxylate represents a fascinating intersection of chemistry and innovation. Its structural features, combined with emerging applications in green chemistry, biomedicine, and advanced materials, make it a compound worth watching. As research progresses, its CAS number 2248319-65-3 will undoubtedly appear more frequently in scientific databases and patent filings, solidifying its place in modern chemistry.
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